molecular formula C8H12O2 B14296437 2,3,5,6,7,8-Hexahydro-1,4-benzodioxine CAS No. 114347-18-1

2,3,5,6,7,8-Hexahydro-1,4-benzodioxine

Cat. No.: B14296437
CAS No.: 114347-18-1
M. Wt: 140.18 g/mol
InChI Key: CKFXBYNDTGHFKT-UHFFFAOYSA-N
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Description

2,3,5,6,7,8-Hexahydro-1,4-benzodioxine is an organic compound with the molecular formula C8H12O2 It is a bicyclic ether, characterized by a benzodioxine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5,6,7,8-Hexahydro-1,4-benzodioxine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of catechol with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-quality product.

Chemical Reactions Analysis

Types of Reactions

2,3,5,6,7,8-Hexahydro-1,4-benzodioxine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding diketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzodioxine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Introduction of various functional groups such as halides, amines, or hydroxyl groups.

Scientific Research Applications

2,3,5,6,7,8-Hexahydro-1,4-benzodioxine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3,5,6,7,8-Hexahydro-1,4-benzodioxine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the application.

Comparison with Similar Compounds

Similar Compounds

    Galaxolide: A synthetic musk compound with a similar bicyclic structure.

    1,3,4,6,7,8-Hexahydro-2H-pyrimido[1,2-a]pyrimidine: Another bicyclic compound with distinct chemical properties.

    Pyrene, 1,2,3,6,7,8-hexahydro-: A polycyclic aromatic hydrocarbon with structural similarities.

Uniqueness

2,3,5,6,7,8-Hexahydro-1,4-benzodioxine is unique due to its specific ring structure and the presence of oxygen atoms within the ring

Properties

CAS No.

114347-18-1

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

2,3,5,6,7,8-hexahydro-1,4-benzodioxine

InChI

InChI=1S/C8H12O2/c1-2-4-8-7(3-1)9-5-6-10-8/h1-6H2

InChI Key

CKFXBYNDTGHFKT-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)OCCO2

Origin of Product

United States

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